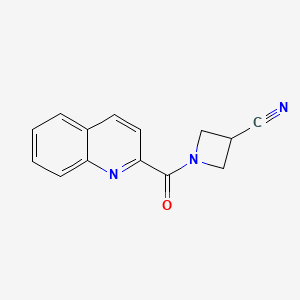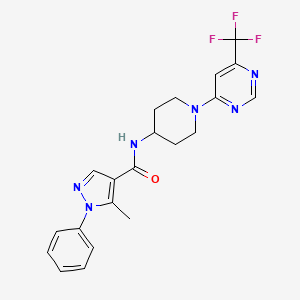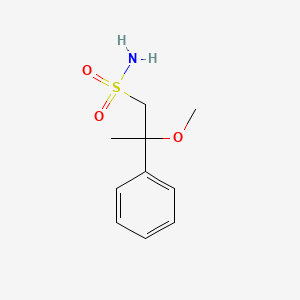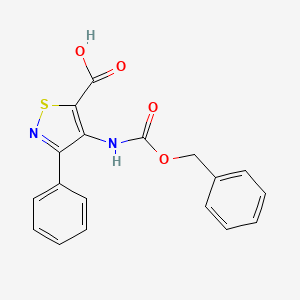
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile is a heterocyclic compound that combines the structural features of quinoline and azetidine. Quinoline is a nitrogen-containing aromatic compound known for its wide range of biological activities, while azetidine is a four-membered nitrogen-containing ring that exhibits unique reactivity due to its ring strain. The combination of these two moieties in a single molecule offers potential for diverse chemical and biological applications.
Aplicaciones Científicas De Investigación
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile has found applications in various fields of scientific research:
Mecanismo De Acción
Target of Action
It’s worth noting that azetidines, which are four-membered n-heterocycles, are valuable compounds because they act as building blocks for the synthesis of nitrogen-containing compounds such as amino acids, alkaloids, biologically active drugs, chiral ligands, and organocatalysts .
Mode of Action
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
It’s known that azetidines can be involved in the synthesis of various nitrogen-containing compounds, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
Studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability .
Result of Action
Azetidines and their derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Action Environment
The inherent rigidity of spirocyclic compounds, such as azetidines, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Métodos De Preparación
The synthesis of 1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile typically involves the condensation of quinoline derivatives with azetidine precursors. One common method involves the reaction of quinoline-2-carboxylic acid with azetidine-3-carbonitrile in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction proceeds under reflux conditions, typically in an inert solvent like dichloromethane or chloroform .
Industrial production methods for this compound may involve more scalable approaches, such as continuous flow synthesis or the use of solid-phase synthesis techniques. These methods can enhance the efficiency and yield of the desired product while minimizing the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The azetidine ring can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of azetidine derivatives with reduced ring strain.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, dimethylformamide, and acetonitrile, as well as catalysts and bases to promote the desired transformations .
Comparación Con Compuestos Similares
1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety but lack the azetidine ring, resulting in different reactivity and biological activities.
Azetidine derivatives: These compounds contain the azetidine ring but lack the quinoline moiety, leading to variations in their chemical and biological properties.
Spiro-azetidine-quinoline compounds:
The uniqueness of this compound lies in its combination of the quinoline and azetidine moieties, which imparts distinct chemical and biological properties that are not observed in its individual components .
Propiedades
IUPAC Name |
1-(quinoline-2-carbonyl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-7-10-8-17(9-10)14(18)13-6-5-11-3-1-2-4-12(11)16-13/h1-6,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKVHFMRQJPQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)



![N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2874991.png)
![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)
![N-cyclopropyl-N-{1-[(3,5-difluorophenyl)methanesulfonyl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2874999.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2875000.png)


![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)
